3-(4-Carbamoylphenyl)propanoic acid
Description
3-(4-Carbamoylphenyl)propanoic acid is a synthetic compound characterized by a phenyl ring substituted with a carbamoyl group (–CONH₂) at the para position, linked to a propanoic acid moiety. This structure imparts unique physicochemical properties, such as hydrogen-bonding capability via the carbamoyl and carboxylic acid groups, which influence its solubility, bioavailability, and interactions with biological targets.
Properties
IUPAC Name |
3-(4-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-2,4-5H,3,6H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGMGROSBGZBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018600-38-8 | |
| Record name | 3-(4-carbamoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
3-(4-Carbamoylphenyl)propanoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Carbamoylphenyl)propanoic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Differences in Pharmacological Profiles
- Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 20) exhibit dual anticancer and antioxidant effects, reducing A549 lung cancer cell viability by 50% and suppressing migration . Selectivity: Hydroxyphenylamino derivatives show lower cytotoxicity toward noncancerous Vero cells, suggesting a therapeutic window .
- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate Gram-positive selectivity, likely due to enhanced membrane penetration from halogenation . 3-(4-Hydroxyphenyl)propanoic acid from marine Streptomyces inhibits E. coli and S.
- Antioxidant Capacity: The hydroxyphenylamino scaffold exhibits potent radical scavenging in DPPH assays (IC₅₀ values comparable to ascorbic acid) . Carbamoyl-substituted analogs lack reported antioxidant data, possibly due to reduced electron-donating capacity compared to phenolic –OH groups.
Structural-Activity Relationships (SAR)
- Electron-Donating Groups (–OH, –NH–) : Enhance antioxidant and anticancer activities by stabilizing radical intermediates or interacting with redox-sensitive cellular targets .
- Electron-Withdrawing Groups (–Cl, –CONH₂) : Improve antimicrobial activity by increasing lipophilicity and disrupting bacterial membranes .
Biological Activity
3-(4-Carbamoylphenyl)propanoic acid, also known as (R)-2-amino-3-(4-carbamoylphenyl)propanoic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a carbamoyl group attached to a phenyl ring. Its unique stereochemistry contributes to its biological properties, allowing it to interact with various molecular targets, including enzymes and receptors.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino and carboxyl groups facilitate hydrogen bonding with target molecules.
- Ionic Interactions : These interactions enhance the binding affinity and specificity of the compound towards its targets.
- Influence on Protein Function : It has been studied for its role in modulating protein structure and function, particularly in enzyme interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including A549 (non-small cell lung cancer). Some derivatives demonstrated up to 50% reduction in cell viability and inhibited cell migration .
- A promising candidate from these studies exhibited potent antioxidant properties alongside anticancer activity, suggesting its potential as a scaffold for drug development .
- Interactions with Retinol Binding Protein :
- Potential Therapeutic Applications :
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antioxidant and Anticancer Properties : A recent study evaluated various derivatives of the compound for their anticancer and antioxidant activities. The most effective derivative showed significant cytotoxicity against A549 cells while having minimal effects on non-cancerous Vero cells .
- RBP4 Antagonism Study : Research focusing on RBP4 antagonists demonstrated that compounds similar to this compound could effectively lower serum RBP4 levels, potentially impacting the progression of age-related macular degeneration .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
